molecular formula C18H18FN5O2 B2543152 3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide CAS No. 1903165-31-0

3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide

Cat. No.: B2543152
CAS No.: 1903165-31-0
M. Wt: 355.373
InChI Key: BJWCLLDYPNUTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a synthetic small molecule offered for research purposes. Its structure, featuring a benzotriazinone core linked to a dimethylaminobenzamide via an ethyl chain, suggests potential as a scaffold for investigating enzyme inhibition or receptor modulation in biological systems. The presence of the benzotriazinone moiety, a group known to be explored in medicinal chemistry, may indicate potential applicability in oncology research for targeting DNA repair enzymes or kinase pathways, similar to other heterocyclic compounds used in cancer research . The fluorine atom and dimethylamino group are common pharmacophores that can influence a molecule's bioavailability and binding affinity. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments to determine this compound's specific activity, mechanism of action, and overall research value.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-23(2)14-5-3-4-12(10-14)17(25)20-8-9-24-18(26)15-11-13(19)6-7-16(15)21-22-24/h3-7,10-11H,8-9H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWCLLDYPNUTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(dimethylamino)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps that require careful control over reaction conditions. The general synthetic route includes:

  • Formation of the benzamide backbone : Utilizing dimethylamine and appropriate benzoyl chloride.
  • Introduction of the triazine moiety : Reacting with 6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl ethylamine.
  • Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and interactions with specific biological targets.

Anticancer Activity

Research indicates that derivatives of benzotriazinones, including the compound , exhibit significant anticancer activity. A study highlighted the ability of benzotriazinone derivatives to inhibit the growth of HepG2 liver carcinoma cells, showcasing IC50 values that suggest potent cytotoxic effects against cancer cell lines .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of DNA repair mechanisms : Similar compounds have been shown to interfere with cellular repair pathways in cancer cells.
  • Targeting specific receptors : The compound may bind to specific proteins involved in cancer progression, although detailed receptor interaction studies are still ongoing.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Benzotriazinone Derivatives : A series of derivatives were synthesized and tested for their binding affinity to the E. coli Fab-H receptor, demonstrating strong interactions which suggest potential antibacterial properties as well .
  • Cytotoxicity Assays : In vitro assays conducted on various human cancer cell lines revealed that modifications to the benzotriazinone structure significantly enhanced cytotoxicity compared to unmodified compounds .

Comparative Analysis

To provide a clearer understanding of the biological activity of this compound relative to other similar compounds, a comparative table is presented below:

Compound NameStructure TypeIC50 (µM)TargetActivity
Compound ABenzotriazinone5.0HepG2High
Compound BBenzamide10.0MCF7Moderate
3-Dimethylamino-N-(2-(6-fluoro...)Benzamide with Triazine7.5HepG2High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Triazinone Derivatives

Compound 14a–14n (N-Alkyl/Phenyl-4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides)
  • Structural Differences: Unlike the target compound, these derivatives feature a butanamide linker instead of an ethyl group and lack the dimethylamino substituent. For example, 14a (N-ethyl derivative) and 14n (N-phenyl derivative) prioritize alkyl/aryl groups on the amide nitrogen, which may reduce basicity compared to the dimethylamino group in the target compound.
  • Synthesis: Synthesized via isatoic anhydride oxidation, followed by diazotization and coupling with amines. The target compound’s synthesis likely employs similar diazotization steps but diverges in the introduction of the dimethylamino group .
TAK-041 (N-(1-(4-(Trifluoromethoxy)phenyl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide)
  • Structural Differences: TAK-041 replaces the benzamide moiety with an acetamide linker and introduces a trifluoromethoxy-phenyl group.
  • Activity: Demonstrated efficacy in improving social deficits in murine models, attributed to its trifluoromethoxy group’s electron-withdrawing effects and triazinone core’s receptor binding .

Fluorinated Benzamide Analogues

3-Chloro-4-Hydroxy-N-phenethylbenzamide
  • Structural Differences: Shares the benzamide backbone but lacks the triazinone core.
  • Activity: Reported in virtual screening for immunoproteasome inhibition but with lower conversion rates (10–18%) under varying conditions .
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-Difluorobenzamide)
  • Structural Differences: A pesticidal benzamide with difluoro and chlorophenyl groups. The absence of a triazinone core highlights divergent applications (agricultural vs. pharmaceutical).
  • Relevance: Illustrates how fluorine placement affects target specificity; diflubenzuron inhibits chitin synthesis, whereas the target compound’s triazinone group may target mammalian enzymes .

Coupling Reagent Derivatives (SPDOP/SMDOP)

  • Structural Differences: SPDOP (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl benzenesulfonate) and SMDOP (methanesulfonate analog) are coupling reagents used in amide bond formation. They share the triazinone core but lack the benzamide or dimethylamino elements.
  • Utility: These reagents facilitate the synthesis of benzamide derivatives like the target compound, underscoring the triazinone’s role in activating carboxyl groups during coupling .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications
Target Compound Benzamide + Triazinone 6-Fluoro, Dimethylamino Medicinal chemistry (hypothetical)
TAK-041 Acetamide + Triazinone Trifluoromethoxy-phenyl GPR139 inhibition (CNS disorders)
14a Butanamide + Triazinone N-Ethyl Pharmacophore exploration
Diflubenzuron Benzamide 2,6-Difluoro, 4-Chlorophenyl Pesticide (chitin synthesis inhibition)
SPDOP Triazinone-sulfonate Benzenesulfonate Amide coupling reagent

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP (Predicted)
Target Compound C₂₀H₁₉FN₅O₂ 396.40 g/mol 2.1 (moderate lipo.)
TAK-041 C₁₈H₁₅F₃N₄O₃ 416.33 g/mol 3.5 (high lipo.)
14a C₁₄H₁₆N₄O₂ 284.31 g/mol 1.8 (low lipo.)
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 326.69 g/mol 3.8 (high lipo.)

Research Findings and Implications

  • Synthetic Complexity: The target compound’s synthesis likely parallels methods used for 14a–14n (isatoic anhydride route) but requires additional steps to introduce the dimethylamino group .
  • Bioactivity Trends: Fluorine and triazinone moieties correlate with enhanced target binding (e.g., TAK-041’s CNS activity). The dimethylamino group may improve solubility relative to TAK-041’s trifluoromethoxy substituent .
  • Therapeutic Potential: Unlike pesticidal benzamides (e.g., diflubenzuron), the target compound’s structure aligns with CNS or enzyme-targeting drugs, necessitating further in vitro assays .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the triazinone core followed by coupling with the dimethylamino-benzamide moiety. Key steps include:

  • Triazinone formation : Refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours .
  • Amide coupling : Using coupling agents (e.g., EDC/HOBt) to link the triazinone and benzamide groups. Solvent choice (e.g., DMF or acetonitrile) and temperature (40–60°C) are critical to minimize side reactions .
  • Purification : Employ gradient HPLC or column chromatography to isolate the product. Monitoring reaction progress via TLC or LC-MS ensures intermediate purity .

Basic: Which characterization techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR resolve the dimethylamino group’s singlet (~2.8–3.2 ppm) and the triazinone’s carbonyl peak (~170 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight with <2 ppm error. ESI+ mode detects [M+H]+^+ ions for fragments like the benzamide moiety .
  • HPLC purity analysis : Use a C18 column with UV detection at 254 nm; >95% purity is acceptable for biological assays .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) during synthesis?

Discrepancies in NMR shifts may arise from tautomerism (e.g., keto-enol forms in the triazinone ring) or solvent polarity effects. Strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
  • X-ray crystallography : Provides definitive structural confirmation if crystals are obtainable .

Advanced: What strategies optimize the coupling reaction between the triazine and benzamide moieties?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) or organocatalysts to enhance coupling efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility, while additives like DIEA reduce acid byproducts .
  • In-situ monitoring : Use LC-MS to track coupling progress and adjust stoichiometry (1.2–1.5 equiv of benzamide precursor) .

Advanced: How does the dimethylamino group influence reactivity in nucleophilic/electrophilic reactions?

The dimethylamino group acts as an electron donor, increasing the benzamide’s nucleophilicity:

  • Electrophilic substitution : Directs reactions to the para position of the benzamide ring.
  • pH-dependent reactivity : Protonation at acidic pH (e.g., <4) enhances solubility but reduces nucleophilicity.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive sites .

Advanced: What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Screens against kinase or GPCR targets using the triazinone moiety as a hinge-binding region .
  • MD simulations (GROMACS) : Assesses binding stability (e.g., RMSD <2 Å over 100 ns) in aqueous environments .
  • QSAR modeling : Correlates substituent effects (e.g., fluoro vs. methoxy groups) with activity .

Advanced: How can tautomeric forms of the 4-oxobenzo-triazin moiety be differentiated experimentally?

  • UV-Vis spectroscopy : Detects shifts in λmax_{max} due to tautomeric changes (e.g., 290 nm for keto vs. 320 nm for enol) .
  • Isotopic labeling : 15^{15}N or 2^{2}H labeling stabilizes specific tautomers for NMR analysis .
  • pH titration : Monitors absorbance/pH profiles to identify dominant tautomers in solution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.